molecular formula C23H20N4OS B3470987 MFCD04065552

MFCD04065552

Cat. No.: B3470987
M. Wt: 400.5 g/mol
InChI Key: RBAQADJJSXBASQ-UHFFFAOYSA-N
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Description

MFCD04065552 is a chemical compound identified by its unique identifier in the MDL Information Systems database. This compound is of interest due to its various applications in scientific research and industry.

Preparation Methods

The preparation of MFCD04065552 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials.

    Reaction Conditions: The reaction typically requires controlled temperature and pressure conditions.

    Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the reaction.

    Purification: The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

MFCD04065552 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific solvents and temperatures.

    Major Products: The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

MFCD04065552 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is utilized in biological studies to understand cellular processes and interactions.

    Industry: this compound is used in the production of various industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of MFCD04065552 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific proteins or enzymes, altering their activity.

    Pathways Involved: It affects various biochemical pathways, leading to changes in cellular functions.

    Effects: The compound’s effects depend on its concentration and the specific biological context.

Comparison with Similar Compounds

MFCD04065552 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include compounds with similar functional groups or structural features.

    Uniqueness: this compound may have unique reactivity, stability, or biological activity compared to similar compounds.

    List of Similar Compounds: A detailed list of similar compounds can be provided based on structural and functional similarities.

This article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[4-(2,3-dimethylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4OS/c1-16-7-6-10-20(17(16)2)27-22(19-11-13-24-14-12-19)25-26-23(27)29-15-21(28)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAQADJJSXBASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.